molecular formula C8H6ClN3O3 B2902254 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1934595-97-7

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid

Cat. No. B2902254
CAS RN: 1934595-97-7
M. Wt: 227.6
InChI Key: ULZIQSUGGYNURA-UHFFFAOYSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-544326 and has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as phosphodiesterase 4 (PDE4), which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. These effects include anti-inflammatory and anti-tumor activities, as well as the ability to inhibit the proliferation of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid in lab experiments include its well-established synthesis method and its potential applications in various areas of scientific research. However, the limitations of using this compound include its relatively high cost and the need for further investigation into its mechanism of action.

Future Directions

There are many potential future directions for research involving 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid. Some of these directions include:
1. Further investigation into the mechanism of action of this compound, including its interactions with specific enzymes and cellular processes.
2. Exploration of the anti-inflammatory and anti-tumor activities of this compound, including its potential use in the treatment of various diseases.
3. Investigation of the potential use of this compound as a tool for studying cellular processes and signaling pathways.
4. Development of new synthesis methods for this compound that are more efficient and cost-effective.
5. Exploration of the potential use of this compound in combination with other compounds or therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate and triethylamine in the presence of 1,2-dichloroethane. This reaction results in the formation of the intermediate ethyl 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylate, which is subsequently hydrolyzed to form the final product.

Scientific Research Applications

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

properties

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c1-12-7(4(9)3-10-12)5-2-6(8(13)14)15-11-5/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZIQSUGGYNURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934595-97-7
Record name 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid
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